4-(5-Hexyl-1,3-dithian-2-YL)phenol
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Overview
Description
4-(5-Hexyl-1,3-dithian-2-YL)phenol is a chemical compound with the molecular formula C16H24OS2 It is characterized by the presence of a phenol group attached to a 1,3-dithiane ring, which is further substituted with a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexyl-1,3-dithian-2-YL)phenol typically involves the reaction of 2-chloro-1,3-dithiane with hexyl-substituted phenols under modified conditions. The reaction conditions can vary, but it generally requires a catalyst and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexyl-1,3-dithian-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiane ring can be reduced to form thiols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced dithiane derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Hexyl-1,3-dithian-2-YL)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Hexyl-1,3-dithian-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dithiane ring can interact with metal ions and other electrophiles. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dithian-2-yl)phenol: Similar structure but lacks the hexyl chain.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Contains a triazine ring instead of a dithiane ring.
Uniqueness
4-(5-Hexyl-1,3-dithian-2-YL)phenol is unique due to the presence of both a hexyl chain and a dithiane ring, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
86571-01-9 |
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Molecular Formula |
C16H24OS2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
4-(5-hexyl-1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C16H24OS2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(17)10-8-14/h7-10,13,16-17H,2-6,11-12H2,1H3 |
InChI Key |
PYTBEBBDSIPXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CSC(SC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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